molecular formula C18H20N4O4S B4809379 N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B4809379
M. Wt: 388.4 g/mol
InChI Key: GAFYNUTZNOPDPK-UHFFFAOYSA-N
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Description

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinone ring, a thiadiazole ring, and a tetrahydrofuran carboxamide moiety

Preparation Methods

The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor, such as 4-methoxyphenylacetic acid, with an appropriate amine under acidic conditions.

    Synthesis of the thiadiazole ring: This step involves the reaction of a hydrazine derivative with a carbon disulfide source, followed by cyclization to form the 1,3,4-thiadiazole ring.

    Coupling of the pyrrolidinone and thiadiazole rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the tetrahydrofuran carboxamide moiety: This involves the reaction of the coupled intermediate with a tetrahydrofuran derivative under appropriate conditions to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrrolidinone and carboxamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it may be investigated for its therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-sulfonamide: This compound features a sulfonamide group instead of a carboxamide group.

    N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-amine: This compound has an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-13-6-4-12(5-7-13)22-10-11(9-15(22)23)17-20-21-18(27-17)19-16(24)14-3-2-8-26-14/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFYNUTZNOPDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 5
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide
Reactant of Route 6
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

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